
Desacetyl Metipranolol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desacetyl Metipranolol Hydrochloride is a chemical compound with the molecular formula C15H25NO3·HCl and a molecular weight of 303.8248 g/mol . It is a derivative of Metipranolol, a beta-adrenergic antagonist used primarily in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This compound is the active metabolite of Metipranolol, meaning it is formed when Metipranolol is metabolized in the body .
Métodos De Preparación
The preparation of Desacetyl Metipranolol Hydrochloride involves the deacetylation of Metipranolol. This process can be achieved using various chemical reagents and conditions. One common method involves the use of Me3SI (Trimethylsilyl iodide) as a catalyst for the chemoselective removal of acetyl groups . This method is efficient and can be performed under mild conditions, making it suitable for industrial production.
Análisis De Reacciones Químicas
Desacetyl Metipranolol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Desacetyl Metipranolol Hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Desacetyl Metipranolol Hydrochloride involves its binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors . By blocking these receptors, it reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . This effect is particularly beneficial in the treatment of glaucoma and ocular hypertension. The exact molecular pathways involved in this process are still under investigation, but it is known that the compound does not have significant intrinsic sympathomimetic activity or local anesthetic effects .
Comparación Con Compuestos Similares
Desacetyl Metipranolol Hydrochloride is similar to other beta-adrenergic antagonists, such as:
Metipranolol: The parent compound from which this compound is derived.
Timolol: Another beta-adrenergic antagonist used in the treatment of glaucoma. Unlike this compound, Timolol is not metabolized into an active form and has different pharmacokinetic properties.
Betaxolol: A selective beta-1 adrenergic antagonist used for similar indications.
This compound is unique in its specific metabolic pathway and its role as an active metabolite of Metipranolol, providing a distinct pharmacological profile.
Propiedades
Fórmula molecular |
C15H26ClNO3 |
|---|---|
Peso molecular |
303.82 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,5-trimethylphenol;hydrochloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-9(2)16-7-13(17)8-19-15-10(3)6-14(18)11(4)12(15)5;/h6,9,13,16-18H,7-8H2,1-5H3;1H |
Clave InChI |
HGJUPYQMZUBYSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1OCC(CNC(C)C)O)C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


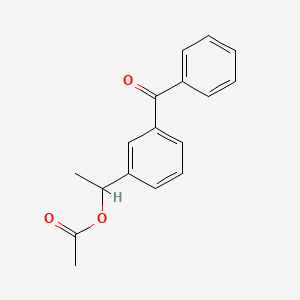
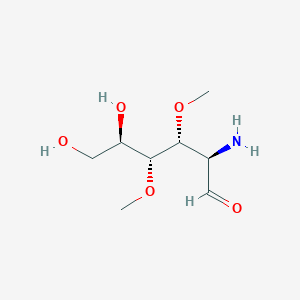
![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
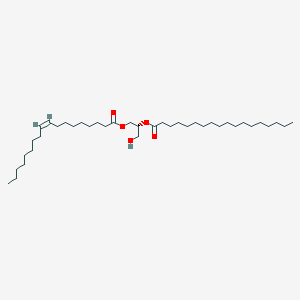
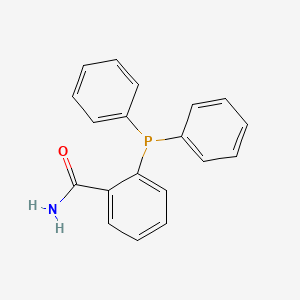

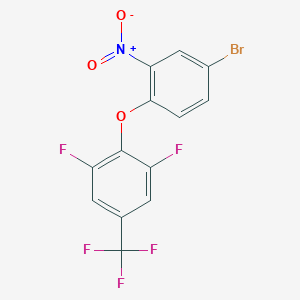
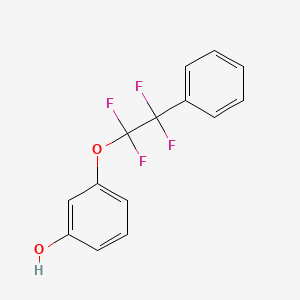



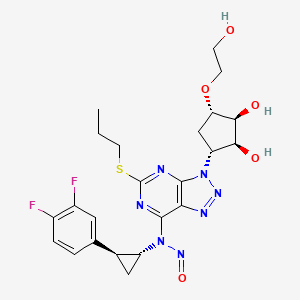
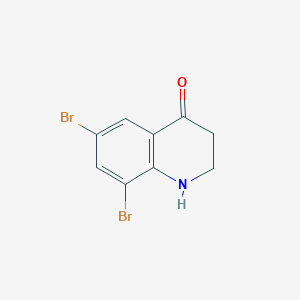
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
